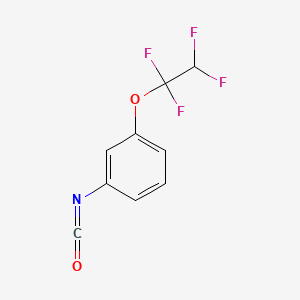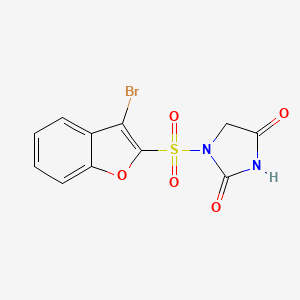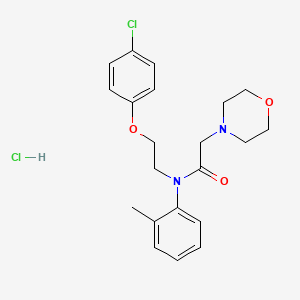
Magnesium 2-hydroxypropanoate trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium lactate is a chemical compound formed by the combination of magnesium and lactic acid. It is commonly used as a mineral supplement to prevent and treat low levels of magnesium in the blood. Magnesium lactate is also utilized as a food additive and acidity regulator, known by the E number E329 . This compound is highly soluble in water and is often preferred for its gentle effect on the digestive system compared to other magnesium salts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium lactate can be synthesized through the reaction of magnesium carbonate or magnesium hydroxide with lactic acid. The reaction typically occurs in an aqueous medium, where magnesium carbonate or hydroxide is dissolved in lactic acid, resulting in the formation of magnesium lactate and water. The reaction can be represented as follows: [ \text{MgCO}_3 + 2\text{C}_3\text{H}_6\text{O}_3 \rightarrow \text{Mg(C}_3\text{H}_5\text{O}_3\text{)}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods: Industrial production of magnesium lactate often involves a fermentation process. In this method, a fermentable carbon source is provided in a fermentation reactor along with a lactic acid-producing microorganism and an alkaline magnesium salt. The fermentation process results in the production of magnesium lactate, which is then recovered from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions: Magnesium lactate primarily undergoes acid-base reactions due to its nature as a salt of a weak acid (lactic acid) and a weak base (magnesium hydroxide). It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions:
Acid-Base Reactions: Magnesium lactate can react with strong acids, such as hydrochloric acid, to form lactic acid and a magnesium salt.
Thermal Decomposition: Upon heating, magnesium lactate can decompose to form magnesium oxide, carbon dioxide, and water.
Major Products Formed:
Reaction with Hydrochloric Acid: Lactic acid and magnesium chloride.
Thermal Decomposition: Magnesium oxide, carbon dioxide, and water.
Scientific Research Applications
Magnesium lactate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a buffering agent.
Biology: Studied for its role in cellular metabolism and enzyme function.
Medicine: Used as a supplement to treat magnesium deficiency, which can affect muscle and nerve function.
Industry: Employed as a food additive to regulate acidity and as a fortifying agent in dietary supplements.
Mechanism of Action
Magnesium lactate is often compared with other magnesium salts, such as magnesium citrate, magnesium oxide, and magnesium chloride. Each of these compounds has unique properties and applications:
Magnesium Citrate: Known for its high bioavailability and use as a laxative.
Magnesium Oxide: Commonly used as an antacid and laxative, but has lower bioavailability.
Magnesium Chloride: Highly soluble in water and used in various industrial applications.
Uniqueness of Magnesium Lactate: Magnesium lactate is preferred for its gentle effect on the digestive system and its high solubility in water, making it an effective supplement for individuals with sensitive stomachs .
Comparison with Similar Compounds
- Magnesium citrate
- Magnesium oxide
- Magnesium chloride
- Magnesium sulfate
- Magnesium glycinate
- Magnesium malate
- Magnesium taurate
Magnesium lactate stands out due to its balance of bioavailability and gastrointestinal tolerance, making it a versatile and widely used compound in both medical and industrial applications.
Properties
CAS No. |
18917-93-6 |
|---|---|
Molecular Formula |
C6H16MgO9 |
Molecular Weight |
256.49 g/mol |
IUPAC Name |
magnesium;2-hydroxypropanoate;trihydrate |
InChI |
InChI=1S/2C3H6O3.Mg.3H2O/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);;3*1H2/q;;+2;;;/p-2 |
InChI Key |
SNLQXUYQWUDJLB-UHFFFAOYSA-L |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Mg+2] |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Mg+2] |
Appearance |
Solid powder |
Key on ui other cas no. |
18917-93-6 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Magnesium lactate; Bis(lactato)magnesium; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















